molecular formula C10H20N2 B8502822 1-[1-(Piperidin-1-yl)cyclobutyl]methanamine

1-[1-(Piperidin-1-yl)cyclobutyl]methanamine

Cat. No. B8502822
M. Wt: 168.28 g/mol
InChI Key: GAKBISXDGZRKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08822448B2

Procedure details

Under a nitrogen atmosphere, to a mixture of 693 mg of lithium aluminum hydride and 30 mL of tetrahydrofuran was added dropwise a solution of 1.0 g of 1-(piperidin-1-yl)cyclobutanecarbonitrile in 18 mL of tetrahydrofuran under ice-cooling. The reaction mixture was stirred at room temperature for 3 hours. Under ice-cooling, 1.5 mL of water and 1.5 mL of a 15% aqueous sodium hydroxide solution were added dropwise thereto. The mixture was diluted with ethyl acetate and the reaction mixture was filtered. The filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform/methanol) to obtain 932 mg of 1-[1-(piperidin-1-yl)cyclobutyl]methanamine.
Quantity
693 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]1([C:13]2([C:17]#[N:18])[CH2:16][CH2:15][CH2:14]2)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.O.[OH-].[Na+]>O1CCCC1.C(OCC)(=O)C>[N:7]1([C:13]2([CH2:17][NH2:18])[CH2:14][CH2:15][CH2:16]2)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
693 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
N1(CCCCC1)C1(CCC1)C#N
Name
Quantity
18 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (chloroform/methanol)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1(CCCCC1)C1(CCC1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 932 mg
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.